Compound Description: CGS 25966 is a broad-spectrum matrix metalloproteinase inhibitor (MMPI). It exhibits high in vitro inhibitory potency against MMP-2, MMP-8, MMP-9, and MMP-13. These enzymes are involved in the breakdown of extracellular matrix proteins and are implicated in various pathological processes.
Compound Description: CGS 27023A is another broad-spectrum matrix metalloproteinase inhibitor (MMPI) displaying potent inhibitory activity against MMP-2, MMP-8, MMP-9, and MMP-13 in vitro. Similar to CGS 25966, it is considered a potential tool for molecular imaging of activated MMPs using PET.
Compound Description: This compound, also known as saflufenacil, is a herbicide that acts by inhibiting protoporphyrinogen oxidase (PPO) in plants. [, , , , , ] It is marketed as a pre-emergence and early post-emergence herbicide for controlling broadleaf weeds in various crops.
Relevance: Saflufenacil and N-(4-butylphenyl)-4-[amino]benzamide belong to the same chemical class of benzenesulfonamide derivatives. Both compounds possess a benzene ring substituted with a sulfonamide group and an amide group. This structural similarity suggests they might share certain physicochemical properties, but their biological activities are likely distinct due to differences in substituents and overall structures.
Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. It is a potent biological analog of sulpiride, an antipsychotic drug. The incorporation of the radioactive iodine isotope (125I) allows for sensitive detection and quantification of sulpiride and related compounds in biological samples.
Compound Description: VNO is an oxidative impurity of Venetoclax, a Bcl-2 inhibitor used for treating various blood cancers. It is formed during oxidative stress degradation of Venetoclax and can undergo [, ] Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA).
Compound Description: VHA is another oxidative impurity of Venetoclax, arising from the [, ] Meisenheimer rearrangement of Venetoclax N-oxide. Like VNO, its presence in Venetoclax API or tablets is monitored as a potential impurity.
Relevance: Similar to VNO, VHA shares the benzenesulfonamide core structure with N-(4-butylphenyl)-4-[amino]benzamide, placing them in the same broad chemical class. Despite this commonality, their structures differ significantly in terms of substituents and overall molecular complexity, resulting in distinct biological roles. VHA is a degradation product of Venetoclax, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
Compound Description: M30 is a nitro reduction metabolite of Venetoclax formed primarily by gut bacteria in humans. It is a major metabolite of Venetoclax found in feces and is not expected to have clinically relevant on- or off-target pharmacological activities.
Relevance: M30 and N-(4-butylphenyl)-4-[amino]benzamide share the common structural feature of a benzenesulfonamide group linked to an amide moiety. This structural similarity suggests potential overlap in their physicochemical properties, but their biological activities are likely distinct due to differences in other substituents and overall structures. M30 is a metabolite of the Bcl-2 inhibitor Venetoclax, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
Compound Description: M27 is another major metabolite of Venetoclax in humans, formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. This metabolite is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4) and is considered a disproportionate human metabolite, but it is not expected to have significant pharmacological activity.
Compound Description: Cpd118 is a potent and selective inhibitor of human liver fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. It exhibits high inhibitory activity against FBPase (IC50, 0.029 ± 0.006 μM) and high selectivity relative to other AMP-binding enzymes. Cpd118 has shown significant glucose-lowering effects in type 2 diabetic animal models and possesses favorable pharmacokinetic properties, including high oral bioavailability (99.1%).
Relevance: While both Cpd118 and N-(4-butylphenyl)-4-[amino]benzamide are classified as sulfonamides, they differ significantly in their core structures. Cpd118 incorporates an indole ring and a carboxamide group, which are absent in N-(4-butylphenyl)-4-[amino]benzamide. These structural variations contribute to their distinct biological activities – Cpd118 targets FBPase for potential treatment of type 2 diabetes, while the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
N-(5-chloro-2-methoxyphenyl)benzene sulfonamide
Compound Description: This compound serves as a key intermediate in the synthesis of a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives. These derivatives were evaluated for their antioxidant and enzyme inhibitory activities, showing prominent activity against acetylcholinesterase.
Compound Description: ABT-737 is a BH3-mimetic that neutralizes the antiapoptotic proteins Bcl-2 and Bcl-xL. It induces the expression of Bcl-2-associated death promoter (Bad), a proapoptotic partner of Bcl-2 and Bcl-xL, by controlling its rapid protein turnover and leading to its stabilization. ABT-737 is considered a potential anticancer drug due to its ability to promote apoptosis by inhibiting the function of antiapoptotic proteins.
Relevance: Although both ABT-737 and N-(4-butylphenyl)-4-[amino]benzamide are benzenesulfonamide derivatives, they differ significantly in their overall structures and substituents. The presence of a piperazine ring and a biphenyl moiety in ABT-737 distinguishes it from N-(4-butylphenyl)-4-[amino]benzamide. These structural variations likely contribute to their different biological targets and activities. ABT-737 is a BH3-mimetic that targets antiapoptotic proteins, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It reduces Mcl-1 levels in a concentration-dependent manner, suggesting its potential as a therapeutic agent for pancreatic cancer. Combining analog 24 with navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor, synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines.
Relevance: Analog 24 and N-(4-butylphenyl)-4-[amino]benzamide differ significantly in their core structures and do not share common functional groups. Analog 24 features a biphenyl group and a pyrazole ring, which are absent in N-(4-butylphenyl)-4-[amino]benzamide. Therefore, despite being studied for their effects on cancer cell lines, these compounds are structurally dissimilar and likely have distinct modes of action.
Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that exhibits synergistic activity with CDK5 inhibitors, such as analog 24, in pancreatic cancer cell lines. Concurrent treatment with navitoclax and CDK5 inhibitors leads to synergistic inhibition of cell growth and induction of apoptosis.
Relevance: Although both navitoclax and N-(4-butylphenyl)-4-[amino]benzamide are classified as sulfonamides, they differ substantially in their overall structures and substituents. Navitoclax contains a piperazine ring, a cyclohexenyl moiety, and a morpholinyl group, which are absent in N-(4-butylphenyl)-4-[amino]benzamide. These structural differences contribute to their distinct biological activities – navitoclax inhibits Bcl-2 family proteins, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
Compound Description: This compound, also known as Venetoclax, is a potent and selective Bcl-2 inhibitor used for treating various blood cancers. [, ] It specifically targets Bcl-2, an antiapoptotic protein that plays a role in tumor cell survival. Venetoclax induces apoptosis in cancer cells by binding to Bcl-2 and disrupting its interaction with proapoptotic proteins.
Compound Description: KN-62 is a potent antagonist of the P2X7 receptor, a ligand-gated ion channel involved in various physiological and pathological processes, including inflammation and cell death. It inhibits ATP-induced K+ efflux in cells expressing recombinant human P2X7 receptors.
Relevance: KN-62 and N-(4-butylphenyl)-4-[amino]benzamide share the common feature of an arylsulfonyl group, although their core structures differ. KN-62 incorporates a tyrosine residue and a piperazine ring, which are absent in N-(4-butylphenyl)-4-[amino]benzamide. These structural variations lead to distinct biological targets and activities. KN-62 is a P2X7 receptor antagonist, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
Compound Description: AMG 9810 is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. TRPV1 is a nonselective cation channel expressed by peripheral sensory neurons and involved in pain perception. AMG 9810 blocks all known modes of TRPV1 activation, including capsaicin, protons, heat, and endogenous ligands such as anandamide. In vivo, it effectively prevents capsaicin-induced eye wiping and reverses thermal and mechanical hyperalgesia in animal models of inflammatory pain.
Relevance: AMG 9810 and N-(4-butylphenyl)-4-[amino]benzamide belong to different chemical classes. AMG 9810 is a cinnamide derivative, while N-(4-butylphenyl)-4-[amino]benzamide is a benzenesulfonamide. These different structural frameworks result in distinct biological targets and activities. AMG 9810 is a TRPV1 antagonist with antihyperalgesic properties, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
Compound Description: BAY41-2272 is a NO-independent activator of soluble guanylyl cyclase (sGC), a heme-containing receptor for nitric oxide (NO) that plays a key role in NO-dependent processes. Unlike other known sGC regulators that target the N-terminal regulatory regions, BAY41-2272 acts on the heme-binding region of sGC. It synergistically enhances sGC activation by other NO-independent regulators, such as dicyanocobinamide (CN2-Cbi), and increases intracellular cGMP levels, leading to vasorelaxation.
Relevance: BAY41-2272 and N-(4-butylphenyl)-4-[amino]benzamide have distinct structures and belong to different chemical classes. BAY41-2272 features a pyrazolopyridine core structure with a cyclopropylpyrimidine substituent, which is absent in N-(4-butylphenyl)-4-[amino]benzamide. Consequently, they have distinct biological activities: BAY41-2272 activates sGC, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
dicyanocobinamide (CN2-Cbi)
Compound Description: CN2-Cbi is a naturally occurring intermediate in vitamin B12 synthesis. It acts as a sGC coactivator both in vitro and in intact cells. Unlike other known sGC regulators that target the N-terminal regulatory regions, CN2-Cbi directly targets the catalytic domain of sGC. It synergistically enhances sGC activation by NO-independent regulators and displays vasorelaxing activity.
Relevance: CN2-Cbi and N-(4-butylphenyl)-4-[amino]benzamide are structurally unrelated compounds with distinct chemical properties and biological activities. CN2-Cbi is a cobinamide derivative involved in vitamin B12 synthesis and acts as a sGC coactivator, whereas the biological activity of N-(4-butylphenyl)-4-[amino]benzamide is not specified in the provided papers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.